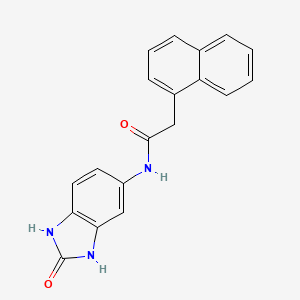![molecular formula C10H11N5O2S B5760713 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as MTA, is a chemical compound that has been extensively researched for its potential therapeutic applications. MTA is a tetrazole-based compound that has shown promising results in various scientific studies.
Mécanisme D'action
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-1β. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide also inhibits the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. Additionally, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which protect against oxidative stress.
Biochemical and Physiological Effects:
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation products, which are indicators of oxidative stress. Additionally, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide is also soluble in water and organic solvents, making it easy to administer to animals. However, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has some limitations for lab experiments. It has a short half-life in the body, which can make it difficult to maintain therapeutic levels. Additionally, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide. One area of research is the development of new synthesis methods that can increase the yield and purity of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide. Another area of research is the investigation of the potential use of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide in the treatment of other diseases such as cancer and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide and to determine its potential side effects.
Conclusion:
In conclusion, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide is a tetrazole-based compound that has shown promising results in various scientific studies. It has anti-inflammatory, antioxidant, and neuroprotective properties, and has been studied for its potential use in the treatment of various diseases. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide.
Méthodes De Synthèse
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form 4-methoxyphenylhydrazinecarbodithioate. This compound is then reacted with chloroacetyl chloride to form 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide. Another method involves the reaction of 4-methoxyphenylhydrazine with thioacetic acid to form 4-methoxyphenylhydrazine thioacetate, which is then reacted with sodium azide to form 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide.
Applications De Recherche Scientifique
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-17-8-4-2-7(3-5-8)15-10(12-13-14-15)18-6-9(11)16/h2-5H,6H2,1H3,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMNBAJRVHSHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)
![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)


![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)


![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)
![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)

![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)